3,5-Bis(aminomethyl)benzoic acid
Overview
Description
3,5-Bis(aminomethyl)benzoic acid is a versatile compound that has been identified as a valuable building block for drug development in the biomedical industry . It has exhibited immense potential as a therapeutic agent for cancer treatment, and is also known to possess antibacterial and antifungal properties .
Synthesis Analysis
The synthesis of 3,5-Bis(aminomethyl)benzoic acid involves complex chemical reactions. One method involves the catalytic protodeboronation of pinacol boronic esters . This method has been used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Molecular Structure Analysis
The molecular formula of 3,5-Bis(aminomethyl)benzoic acid is C9H12N2O2 . It contains a total of 25 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 2 primary amines (aliphatic), and 1 hydroxyl group .
Chemical Reactions Analysis
The chemical reactions involving 3,5-Bis(aminomethyl)benzoic acid are complex and can involve various reaction types. For example, it can be used in Boc solid-phase peptide synthesis .
Physical And Chemical Properties Analysis
The physical and chemical properties of 3,5-Bis(aminomethyl)benzoic acid include a boiling point of 401.9±45.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 .
Safety And Hazards
properties
IUPAC Name |
3,5-bis(aminomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c10-4-6-1-7(5-11)3-8(2-6)9(12)13/h1-3H,4-5,10-11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDPOXFVWUYMSLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1CN)C(=O)O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20570270 | |
Record name | 3,5-Bis(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis(aminomethyl)benzoic acid | |
CAS RN |
105995-43-5 | |
Record name | 3,5-Bis(aminomethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20570270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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